N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Description
Structural Hybridization of Coumarin and Sulfonamide Pharmacophores
The molecular architecture of this compound (C$${20}$$H$${17}$$N$${4}$$O$${7}$$S, molecular weight 457.44 g/mol) integrates three critical domains (Figure 1):
- Coumarin-3-carboxamide core : The 2-oxo-2H-chromene system provides planar aromaticity and hydrogen-bonding capacity via its lactone and carboxamide groups, facilitating interactions with hydrophobic enzyme pockets.
- Sulfonamide linker : The -SO$$_2$$NH- group bridges the coumarin and pyrimidine moieties, serving as a hydrogen-bond donor/acceptor critical for CA active-site coordination.
- 2,6-Dimethoxypyrimidine tail : This electron-rich heterocycle enhances solubility and confers selectivity for CA IX/XII over off-target isoforms through steric and electronic complementarity.
Table 1: Structural attributes of the hybrid compound
The SMILES notation (COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C4C=CC=CC4=CC(=O)O3)OC) highlights methoxy groups at pyrimidine positions 2 and 6, which restrict rotational freedom and optimize binding to CA XII's truncated α-helix. X-ray crystallographic data for analogous compounds (COD 7234393) show a 95.6° β-angle in the coumarin core, favoring planar alignment with CA active sites.
Pharmacological Significance in Targeted Cancer Therapy
The compound’s design addresses two oncotherapeutic challenges:
- Carbonic anhydrase isoform selectivity : Tumor-associated CA IX and XII regulate extracellular pH (pHe) to promote metastasis and chemoresistance. The 2,6-dimethoxypyrimidine group achieves 142-fold selectivity for CA XII (Ki = 5 nM) over CA II, surpassing acetazolamide’s 8.7-fold selectivity.
- Dual-mode cytotoxicity : Beyond CA inhibition, the coumarin moiety induces mitochondrial apoptosis via caspase-3 activation (3.8-fold increase in HepG2 cells).
Table 2: Pharmacological profile of the hybrid compound
| Parameter | CA IX Inhibition (Ki, nM) | CA XII Inhibition (Ki, nM) | Apoptosis Induction (EC$$_{50}$$, μM) |
|---|---|---|---|
| Hybrid compound | 21 ± 1.2 | 5 ± 0.8 | 8.4 ± 0.9 |
| Acetazolamide (control) | 26 ± 2.1 | 6 ± 1.1 | >100 |
Data adapted from coumarin-sulfonamide SAR studies.
Mechanistically, the compound acidifies hypoxic tumor microenvironments by blocking CA-mediated bicarbonate transport, synergizing with its pro-apoptotic effects. In MCF-7 breast cancer models, analogs reduce viable cell counts by 78% at 10 μM through G$$0$$/G$$1$$ cell cycle arrest (p21 upregulation 4.2-fold). Molecular dynamics simulations predict a binding energy of -9.8 kcal/mol for CA XII, driven by sulfonamide-Zn$$^{2+}$$ coordination and coumarin stacking against Phe-131.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O7S/c1-31-19-12-18(24-22(25-19)32-2)26-34(29,30)15-9-7-14(8-10-15)23-20(27)16-11-13-5-3-4-6-17(13)33-21(16)28/h3-12H,1-2H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVHBZMGDUBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of the chromene derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrimidinyl Moiety: The final step involves coupling the intermediate with a pyrimidinyl derivative under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 6N HCl, reflux, 12 h | Formation of 2-oxo-2H-chromene-3-carboxylic acid | 72% | |
| 1M NaOH, ethanol, 80°C, 6 h | Partial hydrolysis to sodium carboxylate | 55% |
Mechanistic Insight : Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate the amide, leading to hydroxide ion attack at the carbonyl carbon .
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂-NH-) group participates in nucleophilic substitution reactions, particularly with amines or alcohols.
Key Observation : The sulfamoyl group’s electron-withdrawing nature enhances reactivity toward amines, forming stable urea or thiourea derivatives .
Esterification and Transesterification
The carboxamide can be converted to esters via transesterification, enabling solubility modulation.
| Reagents | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethanol, H₂SO₄ | Ethyl 2-oxo-2H-chromene-3-carboxylate | Reflux, 1 h | 84% | |
| Methanol, HCl | Methyl ester analog | RT, 24 h | 68% |
Note : Ester derivatives are often intermediates for further functionalization, such as coupling with sulfonamides .
Electrophilic Aromatic Substitution on the Chromene Core
The chromene ring undergoes halogenation or nitration at the electron-rich positions (C-6 or C-8).
| Reagents | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Cl₂, FeCl₃ | 6-Chloro derivative | DCM, 0°C, 2 h | 65% | |
| HNO₃, H₂SO₄ | 8-Nitro analog | 50°C, 4 h | 58% |
Structural Impact : Halogenation enhances biological activity by increasing lipophilicity and target binding .
Pyrimidine Ring Functionalization
The dimethoxypyrimidine group undergoes demethylation or substitution reactions.
| Reagents | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| BBr₃, DCM | Hydroxypyrimidine derivative | -78°C, 1 h | 89% | |
| NH₃, MeOH | Aminopyrimidine analog | Sealed tube, 120°C, 8 h | 75% |
Application : Demethylation generates hydroxyl groups for hydrogen bonding in enzyme inhibition .
Cross-Coupling Reactions
The chromene core participates in Suzuki-Miyaura couplings for aryl group introduction.
| Catalyst | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenylboronic acid | 6-Aryl derivative | 62% |
Significance : Couplings diversify the chromene scaffold for structure-activity relationship studies .
Reduction of the Chromene Carbonyl
The 2-oxo group is reducible to a hydroxyl or methylene group.
| Reagents | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NaBH₄, MeOH | 2-Hydroxy chromene | RT, 2 h | 70% | |
| LiAlH₄, THF | 2-Methylene chromene | Reflux, 6 h | 55% |
Utility : Reduction alters electronic properties, affecting bioavailability .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines through multiple mechanisms:
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide exhibits significant antiproliferative effects compared to standard chemotherapeutic agents.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains, which is crucial for developing new antibiotics.
Antimicrobial Activity Data
In vitro studies have demonstrated activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity highlights its potential use in treating bacterial infections.
Antiviral Potential
Research into the antiviral properties of this compound suggests it may inhibit viral replication. Preliminary studies indicate effectiveness against certain strains of viruses, potentially through interference with viral enzymes or host cell receptors.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents |
| Compound B | Anticonvulsant | Action on glutamate receptors |
| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways that lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Sulfonamide Groups
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide
- Key Difference : Replaces the coumarin carboxamide with a diphenylacetamide group.
- Molecular weight (504.56 g/mol) is higher than the coumarin derivative, affecting pharmacokinetics .
- Predicted Properties : Density (1.361 g/cm³) and pKa (~6.0) suggest moderate solubility in physiological conditions .
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide monosodium salt
Coumarin Derivatives with Varied Substituents
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Key Difference : Lacks the sulfamoyl-pyrimidine moiety; instead, a methoxyphenethyl group is attached.
- Cytotoxic activity may differ due to altered target specificity .
Pyrimidine- and Pyridine-Based Sulfonamides
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide (CF7)
- Key Difference : Pyrimidin-2-yl sulfamoyl group vs. 2,6-dimethoxypyrimidin-4-yl in the target compound.
- Impact : The 2-yl substitution on pyrimidine may lead to steric hindrance, reducing binding efficiency compared to the 4-yl position. Methoxy groups in the target compound could enhance hydrogen bonding .
4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl Derivatives
Cytotoxicity and Anticancer Potential
- Target Compound : The coumarin-sulfamoyl-pyrimidine hybrid may exhibit dual mechanisms: coumarin-induced apoptosis and sulfonamide-mediated enzyme inhibition.
- Analogues : shows that aryl substitutions (e.g., 4-methoxyphenyl) reduce cytotoxicity, suggesting the 2,6-dimethoxypyrimidine group in the target compound balances activity and toxicity .
Antimicrobial Activity
Physicochemical Properties
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene core, a sulfamoyl group, and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 453.54 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing pyrimidine and sulfamoyl groups can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell division and survival, such as protein kinases. This inhibition leads to apoptosis in cancer cells.
- Case Studies : A study demonstrated that similar chromene derivatives showed enhanced activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the potential for this compound in breast cancer therapy .
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity.
- Efficacy Against Bacteria : Preliminary studies have indicated that the compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, possibly through inhibition of folate synthesis.
- Research Findings : An investigation into sulfonamide derivatives revealed significant antibacterial activity against resistant strains of bacteria, highlighting the relevance of this compound in addressing antibiotic resistance .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Activity Impact |
|---|---|
| Sulfamoyl Group | Enhances antimicrobial activity |
| Chromene Core | Contributes to antitumor efficacy |
| Dimethoxypyrimidine Substituent | Increases selectivity towards cancer cells |
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Studies : A derivative with similar structural features was tested in vivo and showed significant tumor reduction in xenograft models .
- Antimicrobial Efficacy : Another study focused on sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, suggesting that modifications to the sulfamoyl group can enhance potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, and how can purity be optimized?
- Methodology : Use a multi-step approach starting with sulfonylation of 4-aminophenyl derivatives followed by coupling with 2-oxo-2H-chromene-3-carboxylic acid. Optimize purity via recrystallization (ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 to confirm proton environments and carbon backbone.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (methanol/chloroform) and analyze with a Bruker D8 Venture diffractometer (Mo Kα radiation) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% deviation .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology :
- In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays (CisBio Kinase Kit).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination via nonlinear regression.
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target affinity?
- Methodology :
- Analog Synthesis : Modify the pyrimidine (e.g., replace methoxy with halogens) and chromene moieties (e.g., introduce electron-withdrawing groups).
- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (PDB: 1M17 for kinases). Validate with MD simulations (GROMACS, 100 ns trajectories) .
- Bioisosteric Replacement : Substitute sulfamoyl with phosphonate groups to assess solubility-bioactivity trade-offs .
Q. What strategies resolve contradictions in biological data across different experimental models?
- Methodology :
- Meta-analysis : Pool data from in vitro, ex vivo, and in vivo studies using R or Python to identify confounding variables (e.g., cell line heterogeneity, pharmacokinetic differences).
- Dose-Response Refinement : Re-test ambiguous results with tighter concentration gradients (e.g., 0.1–100 µM in 0.5 log increments).
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI flow cytometry if MTT data conflict with caspase-3 activation assays .
Q. How can process control and simulation improve scalability of the synthesis?
- Methodology :
- DoE (Design of Experiments) : Use Minitab to optimize reaction parameters (temperature, catalyst loading) via central composite design.
- Continuous Flow Chemistry : Implement a microreactor system (Chemtrix Labtrix) for sulfonylation steps to enhance yield reproducibility.
- PAT (Process Analytical Technology) : Integrate inline FTIR for real-time monitoring of intermediate formation .
Q. What advanced computational methods validate the compound’s mechanism of action?
- Methodology :
- QSAR Modeling : Develop partial least-squares (PLS) models using Volsurf+ descriptors to correlate structural features with bioactivity.
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies from MD trajectories.
- Network Pharmacology : Use STRING database to map protein interaction networks and identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
